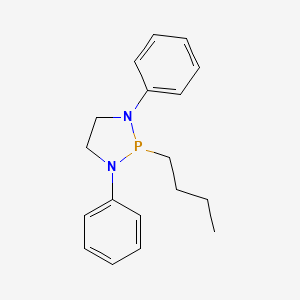
2-Butyl-1,3-diphenyl-1,3,2-diazaphospholidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-1,3-diphenyl-1,3,2-diazaphospholidine is a chemical compound known for its unique structure and properties. It belongs to the class of diazaphospholidines, which are characterized by the presence of nitrogen and phosphorus atoms in a five-membered ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,3-diphenyl-1,3,2-diazaphospholidine typically involves the reaction of butylamine with diphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the diazaphospholidine ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency in the production process. Safety measures are also implemented to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1,3-diphenyl-1,3,2-diazaphospholidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxide.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically yields the corresponding oxide, while reduction can produce a variety of reduced forms .
Scientific Research Applications
2-Butyl-1,3-diphenyl-1,3,2-diazaphospholidine has several applications in scientific research, including:
Chemistry: It is used as a ligand in catalysis and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyl-1,3-diphenyl-1,3,2-diazaphospholidine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to form stable complexes with metals and other substrates, facilitating catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide: Similar in structure but with tert-butyl groups instead of butyl.
1,3-Diphenyl-1,3,2-diazaphospholidine: Lacks the butyl group, making it less bulky
Uniqueness
2-Butyl-1,3-diphenyl-1,3,2-diazaphospholidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the butyl group enhances its solubility and steric effects, making it suitable for specific applications in catalysis and synthesis .
Properties
Molecular Formula |
C18H23N2P |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-butyl-1,3-diphenyl-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C18H23N2P/c1-2-3-16-21-19(17-10-6-4-7-11-17)14-15-20(21)18-12-8-5-9-13-18/h4-13H,2-3,14-16H2,1H3 |
InChI Key |
YNYFCEUNPINBON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP1N(CCN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


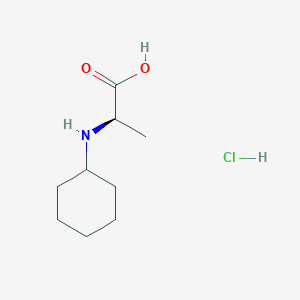

![5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15331264.png)

![ethyl 3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B15331272.png)
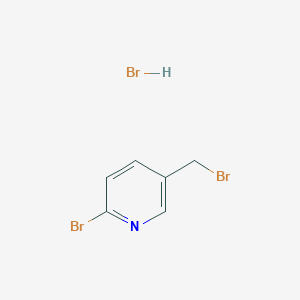
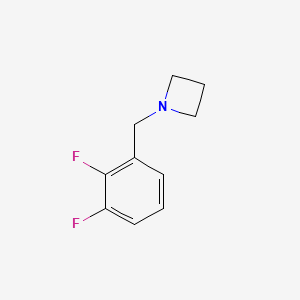
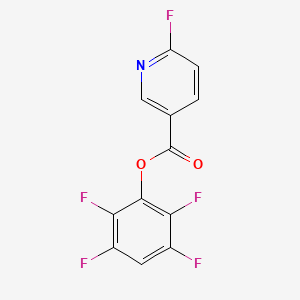
![6-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15331299.png)

![Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331321.png)
![2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one](/img/structure/B15331325.png)
![6-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B15331335.png)
![4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15331345.png)
